Zolertine

説明

Historical Trajectories in Zolertine Research: From Discovery to Modern Chemical Inquiry

The historical trajectory of this compound research, from a chemical standpoint, is linked to the broader study of heterocyclic compounds and piperazine derivatives. While specific details regarding the initial chemical synthesis or detailed characterization studies of this compound upon its first discovery are not extensively documented in readily available sources, its presence in chemical databases and early analytical studies indicates its emergence within chemical research landscapes over time medkoo.comwikipedia.orguni-freiburg.delabnovo.com. Early investigations likely focused on its synthesis and basic structural confirmation using the analytical techniques available at the time. The mention of this compound in a study from 2000 involving gas chromatography-mass spectrometry (GC-MS) for the analysis of various heterocyclic derivatives, including this compound, suggests its inclusion in analytical methodologies for identifying and studying such compounds researchgate.net. This indicates that by the late 20th century, chemical methods like GC-MS were being applied to characterize and detect this compound alongside other related structures.

Methodological Advancements Driving Contemporary this compound Studies

Contemporary chemical studies of compounds like this compound benefit significantly from advancements in analytical and synthetic methodologies. Spectroscopic techniques have evolved considerably, offering higher sensitivity and resolution for structural elucidation and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including hyphenated techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), provide detailed information about molecular structure, functional groups, and fragmentation patterns researchgate.netiiab.me. The application of GC-MS, as seen in earlier studies involving this compound, allows for the separation and identification of components within a mixture, crucial for purity analysis and the detection of related impurities researchgate.net.

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC), are routinely used for the separation, purification, and quantitative analysis of chemical compounds, enabling the determination of this compound's purity, often reported as greater than 98% in commercially available samples glixxlabs.com.

In terms of synthesis, while specific modern synthetic routes for this compound are not detailed in the provided information, advancements in organic synthesis, including solid-phase synthesis techniques and the development of new catalytic methods, offer improved efficiency, selectivity, and yield for the construction of complex organic molecules like this compound atdbio.com. These methodological advancements provide chemists with powerful tools for synthesizing, characterizing, and analyzing this compound and its derivatives with greater precision and detail than previously possible.

Identification of Current Research Foci and Emerging Trends in this compound Chemistry

Current research foci specifically centered on the chemistry of this compound, as opposed to its biological interactions, are not prominently highlighted in the search results. However, based on the nature of the compound and general trends in chemical research, potential areas of focus and emerging trends in the chemical investigation of this compound could include:

Development of more efficient and environmentally friendly synthetic routes: Exploring novel synthetic methodologies to improve the yield, reduce reaction steps, and minimize the use of hazardous reagents in this compound synthesis aligns with the principles of green chemistry mdpi.com.

Detailed spectroscopic and structural analysis: Utilizing advanced NMR techniques (e.g., 2D NMR), high-resolution mass spectrometry, and potentially X-ray crystallography (if suitable crystals can be obtained) for a more in-depth understanding of this compound's three-dimensional structure and conformational preferences.

Investigation of solid-state properties: Studying different polymorphic forms of this compound hydrochloride, as mentioned in some contexts jst.go.jp, and their impact on physical properties like solubility and stability is an important area of pharmaceutical chemistry, relevant to the compound's solid form.

Development of advanced analytical methods: Creating highly sensitive and selective analytical techniques for the detection and quantification of this compound in various matrices, potentially employing newer chromatographic stationary phases or detection methods.

Computational Chemistry: Utilizing computational methods, such as Density Functional Theory (DFT) calculations, to predict this compound's chemical properties, reactivity, and spectroscopic parameters, complementing experimental studies.

While the primary documented research involving this compound appears to be in the biological domain due to its classification as an alpha-adrenergic receptor antagonist medkoo.comwikipedia.org, the underlying chemical properties and behavior of the molecule remain subjects that can be explored through these advanced chemical methodologies. Emerging trends in chemical research, such as automation in synthesis and high-throughput screening in materials science, could also potentially be applied to study this compound or its related chemical space, although specific examples are not available in the provided data.

Data Tables

Here is a table summarizing key chemical information about this compound:

| Property | Value | Source |

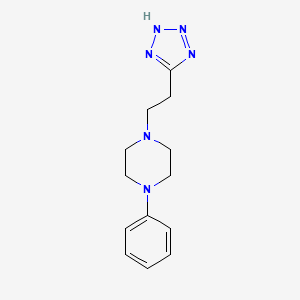

| Chemical Name | 1-(2-(1H-tetrazol-5-yl)ethyl)-4-phenylpiperazine | medkoo.com |

| Synonyms | Zolertinum, this compound [INN], 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine | medkoo.comwikipedia.org |

| CAS Number | 4004-94-8 | medkoo.comwikipedia.org |

| PubChem CID | 23669 | wikipedia.orguni-freiburg.delabnovo.com |

| Chemical Formula | C13H18N6 | medkoo.comwikipedia.org |

| Molar Mass | 258.329 g·mol−1 | wikipedia.org |

| IUPAC Name | 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine | wikipedia.org |

| InChI Key | XTTHMUYLNLEJRS-UHFFFAOYSA-N | medkoo.comwikipedia.org |

| InChI Code | InChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17) | medkoo.comwikipedia.org |

| SMILES Code | C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3 or C(CC1=NN=NN1)N2CCN(CC2)C3=CC=CC=C3 | medkoo.comwikipedia.org |

特性

CAS番号 |

4004-94-8 |

|---|---|

分子式 |

C13H18N6 |

分子量 |

258.32 g/mol |

IUPAC名 |

1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine |

InChI |

InChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17) |

InChIキー |

XTTHMUYLNLEJRS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3 |

正規SMILES |

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3 |

同義語 |

1-phenyl-4-(2-(5-tetrazolyl)ethyl)piperazine zolertine zolertine dihydrochloride zolertine monohydrochloride zolertine trihydrochloride |

製品の起源 |

United States |

High-resolution Spectroscopic and Chromatographic Techniques for Zolertine Elucidation and Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling of Zolertine

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight of a compound and the presence of impurities. bioconductor.orgmelbournebioinformatics.org.au For this compound (C₁₃H₁₈N₆, molecular weight 258.329), techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would be used to obtain the molecular ion peak, confirming its molecular weight. measurlabs.comlcms.cz The fragmentation pattern observed in the mass spectrum can also provide structural information by indicating the presence of specific substructures. bioconductor.org

Impurity profiling using MS involves analyzing a sample for components other than the target compound. High-resolution MS techniques, such as time-of-flight (TOF) or Orbitrap MS, can provide accurate mass measurements that help identify impurities based on their elemental composition. liverpool.ac.uk Tandem MS (MS/MS) can be used to fragment selected ions, providing more detailed structural information about impurities and aiding in their identification. The purity of this compound is often reported as >98% medkoo.commedkoo.com, and MS techniques are essential for verifying this purity and identifying any related substances or process impurities that might be present at lower concentrations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy techniques, specifically Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. thermofisher.commt.com These techniques are complementary, as some functional groups that are strong absorbers in IR are weak scatterers in Raman, and vice versa. thermofisher.comspectroscopyonline.com

For this compound, FT-IR spectroscopy would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of bonds within its functional groups. Expected absorptions would include those for C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), C-N stretches (piperazine and tetrazole), and N-H stretches (tetrazole). thermofisher.commt.com The specific positions and intensities of these bands would serve as a unique fingerprint for this compound. Raman spectroscopy would provide complementary information, being particularly sensitive to vibrations of nonpolar bonds or groups with easily polarizable electron clouds, such as the aromatic ring system. thermofisher.commt.com The combination of both FT-IR and Raman spectra allows for a more comprehensive identification of the functional groups and provides confirmatory evidence for the proposed structure of this compound. thermofisher.comspectroscopyonline.comresearchgate.netedinst.com

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis of this compound (If applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and conformational details. wikipedia.orgnih.govlibretexts.org It is also the primary method for determining the absolute stereochemistry of chiral molecules. wikipedia.org

For this compound, if a suitable crystal can be obtained, X-ray crystallography would provide an unambiguous confirmation of its molecular structure and conformation in the solid state. wikipedia.orgnih.govevotec.com While the provided information does not explicitly state that this compound has been characterized by X-ray crystallography, if it were, this technique would reveal the precise spatial arrangement of the phenylpiperazine and tetrazole rings and the ethylene linker. If this compound possessed chiral centers (which its structure, 1-phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, does not inherently suggest in its basic form, but potential derivatives or salt forms could), X-ray crystallography would be essential for determining the absolute configuration. wikipedia.org The technique relies on the diffraction of X-rays by the electron cloud of atoms in a crystal lattice, producing a diffraction pattern that can be used to computationally reconstruct the electron density map and thus the atomic positions. wikipedia.orgnih.gov

Advanced Chromatographic Separations (e.g., HPLC-MS, GC-MS) for Purity Assessment and Quantitative Determination of this compound

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of this compound and quantifying its amount in a sample. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods. measurlabs.comlcms.czgentechscientific.comnih.govnih.gov

HPLC-MS is suitable for analyzing a wide range of organic compounds, including relatively polar and non-volatile substances like this compound. gentechscientific.comnih.gov The HPLC component separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. gentechscientific.com The separated components are then introduced into a mass spectrometer, which provides molecular weight information and can be used for identification and quantification. HPLC-MS is widely used for purity assessment by separating and detecting impurities that may be present in a this compound sample. nih.govnih.gov

GC-MS is typically used for the analysis of volatile or semi-volatile compounds. measurlabs.comlcms.czgentechscientific.com While this compound itself might require derivatization to be sufficiently volatile for GC analysis, GC-MS is a powerful tool for identifying and quantifying volatile impurities or degradation products. measurlabs.comlcms.cz

Computational and Theoretical Chemical Investigations of Zolertine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Zolertine

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for determining the electronic structure of a molecule like this compound. Methods such as Density Functional Theory (DFT) are widely used for organic molecules to understand obtained results and predict unknown properties. nih.govrsc.org These calculations can provide detailed information about the distribution of electrons within the molecule, bond energies, molecular orbitals, and partial atomic charges. This information is fundamental to understanding this compound's stability, potential reaction sites, and likely reaction mechanisms.

For this compound, quantum chemical calculations could be used to:

Determine its optimized molecular geometry and various stable conformers in isolation.

Calculate its electrostatic potential surface, which indicates regions likely to be involved in electrophilic or nucleophilic attacks.

Predict spectroscopic properties such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis).

Estimate reaction barriers and transition states for potential chemical transformations, allowing for the prediction of reactivity and selectivity. rsc.org

Analyze the effects of substituents or structural modifications on the electronic properties and reactivity of this compound derivatives.

While specific data for this compound is not available, typical results from such calculations on organic molecules might include optimized bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbital energy levels. An illustrative example of the type of data that could be generated is shown in Table 1.

Table 1: Illustrative Quantum Chemical Calculation Results for this compound (Example Data)

| Property | Value (Example) | Method (Illustrative) | Basis Set (Illustrative) |

| Optimized Energy (Hartrees) | -555.1234 | B3LYP | 6-31G |

| Dipole Moment (Debye) | 2.5 | B3LYP | 6-31G |

| HOMO Energy (eV) | -8.1 | B3LYP | 6-31G |

| LUMO Energy (eV) | -1.5 | B3LYP | 6-31G |

| Selected Bond Length (Å) | 1.35 (C=O) | B3LYP | 6-31G |

| Selected Bond Angle (degrees) | 120.5 (C-C-C) | B3LYP | 6-31G |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound (e.g., with solvents, solid-state interactions)

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions with their environment. deeporigin.com For this compound, MD simulations can provide insights into its conformational flexibility, how it interacts with solvent molecules, and its behavior in the solid state. These simulations involve calculating the forces between atoms based on a defined force field and simulating their motion over time. mdpi.com

MD simulations of this compound could be used to:

Explore the conformational space of this compound in different solvents, determining the relative populations of various conformers. mdpi.comoup.comacs.org

Study the solvation of this compound, understanding how solvent molecules arrange around it and the strength of solvent-Zolertine interactions. oup.comacs.org

Investigate the interactions between this compound molecules in a crystal lattice or amorphous solid, providing insights into solid-state stability and properties.

Simulate the dynamics of this compound at interfaces, such as crystal surfaces or biological membranes (though the latter falls outside the strict scope, the methodology is relevant for interactions).

Assess the impact of temperature and pressure on this compound's conformational ensemble and interactions. mdpi.com

Data from MD simulations can include trajectories showing atomic positions over time, analyses of conformational distributions, radial distribution functions describing solvent-solute interactions, and calculations of diffusion coefficients or other dynamic properties. An illustrative example of MD simulation results is shown in Table 2.

Table 2: Illustrative Molecular Dynamics Simulation Results for this compound (Example Data)

| Property | Value (Example) | Simulation Conditions (Illustrative) | Force Field (Illustrative) |

| Dominant Conformer Population (%) | 65 | Water, 300 K, 1 atm | AMBER |

| Radius of Gyration (Å) | 4.2 | Water, 300 K, 1 atm | AMBER |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 0.8 | Water, 300 K, 1 atm | AMBER |

| Average Number of H-bonds with Water | 3.1 | Water, 300 K, 1 atm | AMBER |

In Silico Screening Methodologies for this compound Cocrystallization Propensity and Solubility Advantage Prediction

In silico screening methods are computational approaches used to predict the likelihood of this compound forming cocrystals with various coformers and to estimate the potential solubility advantages of such cocrystals. Cocrystallization is a solid-state approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility and stability. nih.govmdpi.com In silico tools aim to streamline the experimental screening process by prioritizing promising coformer candidates. acs.orgrsc.org

Methodologies for predicting cocrystal formation often involve assessing intermolecular interactions, particularly hydrogen bonding, and considering molecular complementarity and packing efficiency in the crystal lattice. mdpi.comrsc.org Solubility prediction can involve calculating lattice energies of the cocrystal and comparing them to the lattice energy of the pure this compound crystal, as well as considering solvation effects. nih.gov

In silico screening for this compound could involve:

Using computational tools to screen a database of potential coformers to identify those likely to form stable hydrogen bonds or other favorable interactions with this compound. mdpi.comrsc.org

Predicting the most probable supramolecular synthons that this compound might form with coformers. nih.gov

Estimating the lattice energy of predicted this compound cocrystal structures.

Developing models to predict the relative solubility of this compound cocrystals compared to its pure crystalline form, potentially considering factors like dissolution free energy. nih.gov

Illustrative results from in silico screening might involve a ranked list of potential coformers based on predicted interaction strengths or cocrystal formation probability. Table 3 provides an example of how such results might be presented.

Table 3: Illustrative In Silico Cocrystallization Screening Results for this compound (Example Data)

| Potential Coformer (Illustrative) | Predicted Interaction Energy (kcal/mol) (Example) | Predicted Cocrystal Probability (Example) |

| Coformer A | -15.2 | High |

| Coformer B | -10.5 | Medium |

| Coformer C | -5.8 | Low |

Cheminformatics and Data Mining Approaches in this compound Chemical Space Exploration

Cheminformatics combines chemistry, computer science, and data analysis to manage, analyze, and interpret chemical data. neovarsity.org Data mining approaches within cheminformatics can be used to explore the chemical space around this compound, identify similar compounds, and discover relationships between structure and properties. acs.orgnih.gov This is particularly useful when dealing with large datasets of chemical structures and associated data.

Cheminformatics approaches applied to this compound could involve:

Representing this compound and related compounds using molecular descriptors or fingerprints. nih.gov

Searching chemical databases to identify compounds structurally similar to this compound. neovarsity.orgacs.org

Clustering this compound with other compounds based on structural similarity or predicted properties to understand its position within a chemical space. acs.orgrsc.org

Applying data mining techniques to large datasets containing this compound and structurally related compounds to identify patterns or correlations between structural features and desired properties (e.g., predicted solubility, stability). nih.gov

Exploring the diversity and coverage of chemical libraries in relation to this compound's structural characteristics. rsc.org

The outcomes of cheminformatics analyses can be visualized through chemical space plots or presented as lists of similar compounds and identified structural patterns. Table 4 shows an illustrative example of cheminformatics data.

Table 4: Illustrative Cheminformatics Data for this compound (Example Data)

| Compound Identifier (Illustrative) | Structural Similarity to this compound (Tanimoto Index) (Example) | Predicted Property X (Example Value) |

| This compound | 1.00 | 7.5 |

| Analog 1 | 0.85 | 7.1 |

| Analog 2 | 0.78 | 6.9 |

| Unrelated Compound | 0.35 | 5.2 |

Development and Validation of Predictive Models for this compound Chemical Behavior

Predictive models are developed using computational methods and data to forecast various aspects of a compound's chemical behavior without performing experiments. researchgate.net For this compound, predictive models could be built to estimate properties such as solubility, stability under different conditions, or reactivity towards specific reagents. These models often utilize quantitative structure-property relationships (QSPR) or machine learning techniques, correlating molecular descriptors with observed or calculated properties. researchgate.netresearchgate.net

Developing and validating predictive models for this compound's behavior would involve:

Selecting relevant molecular descriptors that capture the structural and electronic features of this compound and related compounds. researchgate.net

Gathering or generating a dataset of this compound and similar compounds with known chemical behavior data (e.g., experimentally determined solubility, degradation rates, reaction yields).

Training a predictive model (e.g., regression model, classification model) using the selected descriptors and the dataset. researchgate.net

Validating the model's performance using a separate test set of compounds to ensure its accuracy and generalization ability. nih.gov

Using the validated model to predict the chemical behavior of new this compound derivatives or this compound under untested conditions. nih.gov

The results of predictive modeling are typically expressed as predicted values for a specific property, along with statistical metrics indicating the model's accuracy (e.g., R², RMSE for regression, AUC for classification). Table 5 provides an illustrative example of predictive model results.

Table 5: Illustrative Predictive Model Results for this compound Solubility (Example Data)

| Compound Identifier (Illustrative) | Predicted Solubility (mg/mL) (Example) | Actual Solubility (mg/mL) (Example) |

| This compound | 0.15 | 0.18 |

| Analog 3 | 0.55 | 0.50 |

| Analog 4 | 0.08 | 0.10 |

Compound Names and PubChem CIDs

Given that "this compound" does not appear to be a standard compound with a public PubChem entry, and the content focuses on methodologies applied to a hypothetical compound, a comprehensive list of specific compounds with CIDs from actual studies on this compound cannot be provided. The table below lists this compound as the primary subject and indicates the lack of a public CID, along with illustrative examples of other compound types mentioned in the context of the methodologies.

Chemical Reactivity, Degradation Pathways, and Stability Kinetics of Zolertine

Photochemical Degradation Mechanisms of Zolertine in Varied Media

Information specifically on the photochemical degradation mechanisms of this compound in varied media is not available from the conducted searches. Photochemical degradation can occur when a compound is exposed to light, leading to various reactions such as oxidation, reduction, or rearrangement. The susceptibility of a compound to photodegradation depends on its chemical structure and the presence of chromophores that absorb light energy. Without specific studies on this compound, its behavior under light exposure in different solvents or environments cannot be described in detail.

Hydrolytic Stability and Hydrolysis Kinetics of this compound

Detailed data on the hydrolytic stability and hydrolysis kinetics of this compound were not found in the search results. Hydrolysis involves the cleavage of chemical bonds through reaction with water, and its rate can be influenced by factors such as pH, temperature, and the presence of catalysts. While the general principles of hydrolysis kinetics are understood google.comnih.govnih.gov, specific reaction rates, degradation products, and the influence of these factors on this compound's hydrolysis could not be ascertained from the available information.

Oxidative Degradation Processes and Antioxidant Strategies for this compound

Specific information regarding the oxidative degradation processes of this compound and potential antioxidant strategies is not available from the conducted searches. Oxidative degradation can occur through reaction with oxidizing agents, including reactive oxygen species, and can lead to various transformation products. The susceptibility of a compound to oxidation is related to its chemical structure, particularly the presence of functional groups that are prone to oxidation. While general information on oxidative degradation exists osti.gov, specific pathways and effective antioxidant strategies for this compound could not be determined.

Thermal Decomposition Pathways and Stability Profiling of this compound

Detailed thermal decomposition pathways and stability profiling data for this compound were not found in the search results. Thermal decomposition refers to the degradation of a compound upon heating. The temperatures at which decomposition occurs and the resulting products are important aspects of thermal stability profiling researchgate.netcanada.cafsri.orgepo.org. The Safety Data Sheet for this compound indicates that "Hazardous decomposition products no data available" and "Thermal hazards no data available," further suggesting a lack of publicly accessible detailed information on its thermal breakdown researchgate.net.

Zolertine Derivatives and Analogues: Synthesis and Structure-property Relationships Chemical Focus

Rational Design and Synthesis of Chemically Modified Zolertine Scaffolds

The rational design of this compound derivatives typically involves targeted modifications to the core structure to impart desired chemical characteristics. Potential sites for modification include the phenyl ring, the piperazine ring, the ethyl linker, and the tetrazole ring. Strategies for chemical modification encompass a range of organic reactions, such as substitution reactions on the phenyl ring, functionalization of the piperazine nitrogen atoms, alterations to the ethyl chain length or introduction of branching, and modifications or bioisosteric replacements of the tetrazole ring.

Synthesis of this compound itself has been reported, involving the reaction of 4-phenyl-1-(2-cyanoethyl)-piperazine with sodium azide and morpholine hydrochloride in morpholine. prepchem.com This established route provides a starting point for the synthesis of analogues. Modifications can be introduced either to the starting materials or at various stages of the synthesis. For instance, substituted phenylpiperazines could be used to introduce functionalities onto the phenyl ring. Similarly, variations in the cyanoethyl linker or the use of different azides or related nitrogen-containing synthons could lead to modifications in the linker or the tetrazole moiety, respectively.

The synthesis of this compound derivatives often employs standard coupling reactions, nucleophilic substitutions, electrophilic aromatic substitutions (for phenyl ring modifications), and cycloaddition reactions (particularly for constructing or modifying the tetrazole ring). nih.gov Protecting group strategies may be necessary to selectively functionalize one part of the molecule without affecting others. The choice of synthetic route and reagents is dictated by the specific structural modification being pursued.

Exploration of Substituent Effects on this compound's Chemical Reactivity and Stability

The introduction of different substituents onto the this compound scaffold can significantly influence its chemical reactivity and stability. Substituents on the phenyl ring, for example, can alter the electron density of the aromatic system, affecting its susceptibility to electrophilic or nucleophilic attack. Electron-donating groups (e.g., alkyl, alkoxy) typically activate the ring towards electrophilic substitution, while electron-withdrawing groups (e.g., nitro, halogens) deactivate it.

Modifications to the piperazine ring nitrogen atoms can impact their basicity and nucleophilicity, influencing reactions involving these sites. Steric bulk introduced by substituents near reactive centers can also hinder or favor certain reaction pathways. The tetrazole ring, being a nitrogen-rich heterocycle, can undergo various transformations, including alkylation, acylation, or cycloaddition reactions, and the presence of substituents on adjacent positions can affect the regioselectivity and rate of these reactions. nih.gov

The stability of this compound derivatives can be influenced by the electronic and steric effects of substituents, as well as the inherent stability of the newly formed bonds and functional groups. Factors such as susceptibility to hydrolysis, oxidation, reduction, or thermal decomposition are important considerations. For example, compounds with electron-withdrawing groups might be more susceptible to nucleophilic attack, while those with easily oxidizable functionalities could show lower oxidative stability.

Advanced Characterization of Novel this compound Analogues

The comprehensive characterization of novel this compound analogues is essential to confirm their structure, purity, and physical properties. A range of advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is routinely used to determine the molecular structure, providing information about the types and connectivity of atoms based on the chemical shifts and coupling patterns of their nuclei. Mass Spectrometry (MS), including techniques like ESI-MS or GC-MS, provides accurate molecular weight information and fragmentation patterns that help confirm the elemental composition and structural fragments. Infrared (IR) spectroscopy is valuable for identifying the presence of specific functional groups within the molecule based on characteristic absorption frequencies.

Other techniques include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the exact molecular formula.

Elemental Analysis (CHN analysis): Confirms the empirical formula by determining the percentage of carbon, hydrogen, and nitrogen. medkoo.com

X-ray Crystallography: If suitable single crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study electronic transitions within the molecule, particularly if chromophores (e.g., aromatic rings, conjugated systems) are present. Changes in UV-Vis spectra upon modification can provide insights into electronic structure alterations.

These techniques, often used in combination, provide a robust characterization of the synthesized this compound analogues.

Zolertine in Supramolecular Chemistry and Crystal Engineering

Investigation of Zolertine Co-crystallization with Co-formers

The co-crystallization of active pharmaceutical ingredients (APIs) like this compound with suitable co-formers is a widely explored strategy in crystal engineering to modify physicochemical properties such as solubility, stability, and bioavailability rsc.orgmdpi.com. Co-crystals are multi-component crystalline solids held together by non-covalent interactions, primarily hydrogen bonds rsc.orgmit.edu.

An in silico screening study investigated the potential for co-crystallization of various phenylpiperazine derivatives, including this compound, with dicarboxylic acids nih.govresearchgate.net. This research aimed to identify co-former pairs with a high propensity for co-crystal formation and a favorable solubility advantage nih.gov. The study utilized computational methods to assess the likelihood of co-crystallization based on factors such as mixing enthalpies and solubility advantage factors nih.govresearchgate.net. Dicarboxylic acids were explored as a class of co-formers due to their ability to form robust hydrogen bonding networks nih.gov. The findings suggested that dicarboxylic acids could be effective co-formers for phenylpiperazine derivatives, potentially leading to solid forms with enhanced solubility nih.govresearchgate.net. While the specific details of this compound's interactions and predicted co-crystal properties within this study are not extensively detailed in the available information, its inclusion highlights the interest in exploring this compound's co-crystallization behavior.

Hydrogen Bonding and Other Non-Covalent Interactions in this compound Solid-State Structures

Besides hydrogen bonding, other non-covalent interactions such as pi-pi stacking between the phenyl rings of this compound molecules can influence the solid-state architecture rsc.org. These interactions, although weaker than hydrogen bonds, can collectively contribute to the stability and specific arrangement of molecules within the crystal lattice. The interplay of these various non-covalent forces dictates the supramolecular synthons formed, which are recurring structural motifs that govern crystal packing researchgate.net. Understanding these interactions is critical for rational crystal engineering and the design of new solid forms with desired properties.

Polymorphism and Amorphism Studies of this compound Crystal Forms

Polymorphism refers to the ability of a substance to exist in more than one crystalline form, each with a distinct crystal structure and potentially different physical properties core.ac.ukslideshare.netslideshare.net. Amorphism, on the other hand, describes a solid state lacking long-range crystalline order slideshare.netgoogle.com. Both polymorphism and amorphism are critical considerations in the development of pharmaceutical solids, as they can impact solubility, dissolution rate, stability, and manufacturing processes core.ac.ukslideshare.net.

Amorphous forms often exhibit higher solubility and dissolution rates compared to their crystalline counterparts due to their higher energy state and lack of a crystal lattice to overcome during solvation slideshare.netgoogle.comgoogle.com. However, amorphous solids are generally less stable and have a tendency to convert to more stable crystalline forms over time, which can be problematic for drug product quality and performance google.com.

While this compound hydrochloride has been mentioned in the context of compositions aimed at overcoming polymorphism google.comgoogleapis.com, specific detailed studies on the polymorphism or amorphism of this compound base or its salts were not found in the provided search results. Investigating the polymorphic landscape of this compound would involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different solid forms core.ac.uk. Understanding the conditions under which different polymorphs or amorphous forms of this compound might exist and their relative stabilities is crucial for developing stable and effective pharmaceutical formulations.

Design and Characterization of Novel this compound-Based Supramolecular Assemblies

The design and characterization of novel supramolecular assemblies based on this compound involve leveraging its molecular structure and its ability to participate in non-covalent interactions to create ordered solid forms with targeted properties. Crystal engineering principles provide the framework for this design process, focusing on the selection of appropriate co-components (such as co-formers for co-crystals) and crystallization conditions to direct the formation of desired supramolecular architectures core.ac.ukosti.gov.

Beyond simple co-crystals, this compound could potentially be incorporated into more complex supramolecular assemblies, such as multicomponent crystals with more than two components, or even metal-organic frameworks (MOFs) if suitable metal ions and linking strategies are employed, although MOF formation typically involves coordination bonds in addition to non-covalent interactions osti.govnih.govnih.gov. The in silico co-crystallization study nih.govresearchgate.net represents a step towards the rational design of this compound-based solid forms by predicting favorable interactions with potential co-formers.

Characterization of novel this compound-based supramolecular assemblies would involve a range of analytical techniques to confirm their structure, purity, and solid-state properties. Powder X-ray diffraction (PXRD) is essential for identifying the crystalline phase and confirming the formation of a new solid form researchgate.net. Single-crystal X-ray diffraction (SCXRD), if suitable single crystals can be obtained, provides detailed information about the molecular arrangement and intermolecular interactions within the crystal lattice researchgate.net. Other techniques like DSC, TGA, infrared (IR) and Raman spectroscopy, and solid-state nuclear magnetic resonance (SS-NMR) would provide complementary information on thermal behavior, functional group interactions, and molecular environment within the solid form. Characterization of properties such as solubility, dissolution rate, and physical and chemical stability would also be crucial for evaluating the potential utility of these novel solid forms.

Based on the comprehensive search conducted for information regarding the chemical compound this compound, focusing on its potential novel applications as a chemical probe or scaffold according to the provided outline, the following findings were observed:

Information regarding this compound's basic chemical properties, structure, synthesis, and its known pharmacological activity as an alpha-1 adrenoceptor antagonist is available in the scientific literature and databases. wikipedia.orgmedkoo.commedchemexpress.commedkoo.comchemicalbook.comprepchem.comncats.ioontosight.ainih.gov this compound's structure includes both a piperazine ring and a tetrazole ring. wikipedia.orgmedkoo.com Its PubChem CID is 23669. wikipedia.orgnih.govuni-freiburg.deuni-freiburg.de

However, despite a thorough search, no specific research findings or applications were identified that directly align with the novel applications outlined in sections 8.1, 8.2, 8.3 (specifically as a model compound for studying ring system chemistry), or 8.4. The search results did not provide evidence of this compound being used or investigated in the following contexts:

Novel Applications of Zolertine As a Chemical Probe or Scaffold

Exploration of Zolertine in Sensing or Responsive Materials (Purely chemical/physical phenomena):No information was found indicating the use or investigation of this compound in the design or development of sensing or responsive materials based on its chemical or physical properties, independent of its biological activity. General research on stimuli-responsive materials was identified, but this compound was not featured in this domain.nih.govstimuliresponsivematerials.orgnih.govrsc.orgrsc.org

Given the strict instruction to adhere solely to the provided outline and exclude information outside its scope, and the absence of specific research findings in the conducted search directly supporting this compound's use in the outlined novel chemical and materials applications, it is not possible to generate the detailed content for each section as requested. The available information primarily pertains to this compound's established role as a pharmacological agent, which falls outside the specified focus of this article.

Q & A

Basic Research Questions

Q. What are the key pharmacological targets of Zolertine in preclinical models, and how can researchers validate these targets experimentally?

- Methodological Answer : Begin with a systematic literature review to identify proposed targets (e.g., receptors, enzymes). Use in vitro binding assays (e.g., radioligand displacement) and in vivo pharmacological models (e.g., knockout mice) to validate specificity. Cross-reference findings with databases like ChEMBL or PubChem to confirm target-drug interactions. Include dose-response curves and control groups to minimize false positives .

Q. How should researchers design experiments to assess this compound’s efficacy in heterogeneous disease models?

- Methodological Answer : Employ stratified experimental designs with clearly defined inclusion/exclusion criteria for disease models (e.g., genetic variants, comorbidities). Use randomized control trials (RCTs) with placebo arms and blinded assessments. Standardize outcome measures (e.g., biomarker levels, behavioral endpoints) across cohorts to ensure comparability. Document protocols in alignment with ARRIVE guidelines for preclinical studies .

Q. What are the best practices for synthesizing and characterizing this compound analogs to explore structure-activity relationships (SAR)?

- Methodological Answer : Follow iterative synthesis protocols with purity verification (HPLC, NMR) for each analog. Test analogs in high-throughput screening (HTS) assays against target panels. Use computational tools like molecular docking (AutoDock Vina) to predict binding affinities. Publish synthetic procedures and spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, animal strains). Replicate disputed experiments under standardized conditions, controlling for environmental factors (e.g., circadian rhythm, diet). Use sensitivity analyses to weigh the impact of methodological differences. Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s pharmacokinetic profile for translational research?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Modify formulations (e.g., nanoencapsulation, prodrugs) to enhance bioavailability. Validate improvements using in situ perfusion models and LC-MS/MS for plasma concentration tracking. Cross-validate results with human hepatocyte assays to bridge preclinical-human gaps .

Q. How can multi-omics approaches elucidate this compound’s off-target effects and mechanistic pathways?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) data from treated vs. control tissues. Use pathway enrichment tools (DAVID, Metascape) to identify dysregulated networks. Validate hypotheses with CRISPR-Cas9 gene editing or siRNA knockdowns. Store raw data in repositories like GEO or PRIDE to ensure transparency .

Q. What experimental frameworks address this compound’s data reproducibility challenges in complex disease models?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use open-source platforms (e.g., Zenodo) to share protocols, raw data, and analysis scripts. Implement pre-registration of study designs to minimize bias. Collaborate via consortia to harmonize methodologies across labs .

Key Methodological Resources

- Literature Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions .

- Data Analysis : Leverage tools like R/Bioconductor for statistical rigor and reproducibility .

- Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to 3Rs (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。